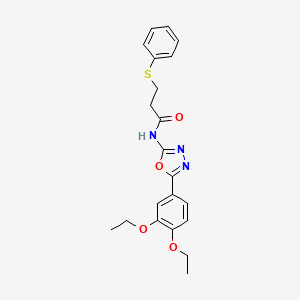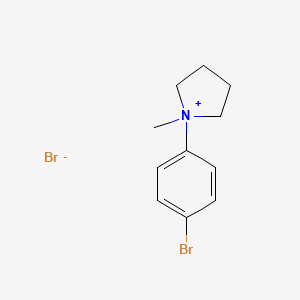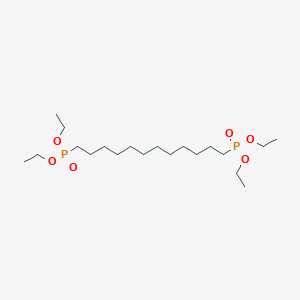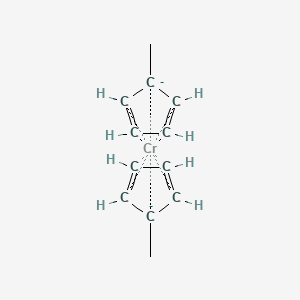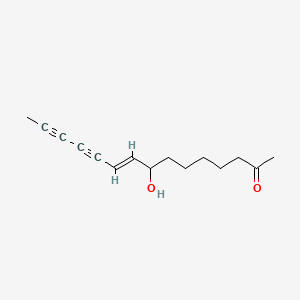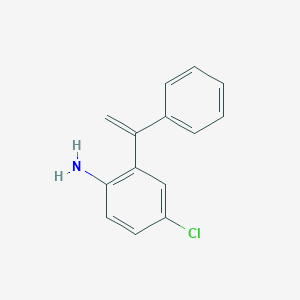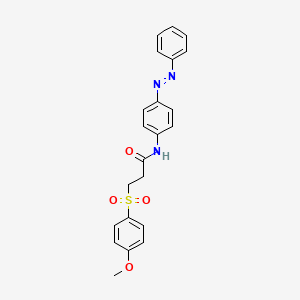
(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is a synthetic organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a sulfonyl group, a methoxyphenyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide typically involves multiple steps, including the formation of the sulfonyl amide bond and the introduction of the phenyldiazenyl group. Common reagents used in the synthesis may include sulfonyl chlorides, amines, and diazonium salts. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the diazenyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may result in the formation of amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, dyes, and materials. Its unique properties can contribute to the development of new products with enhanced performance.
Mechanism of Action
The mechanism of action of (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide involves its interaction with specific molecular targets. The sulfonyl group and phenyldiazenyl group may play key roles in binding to proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)propanamide can be compared with other sulfonyl amides and diazenyl compounds.
- Examples include (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide and (E)-3-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)pentanamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
1007282-80-5 |
|---|---|
Molecular Formula |
C22H21N3O4S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)propanamide |
InChI |
InChI=1S/C22H21N3O4S/c1-29-20-11-13-21(14-12-20)30(27,28)16-15-22(26)23-17-7-9-19(10-8-17)25-24-18-5-3-2-4-6-18/h2-14H,15-16H2,1H3,(H,23,26) |
InChI Key |
PWAKCXDHSKMMBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



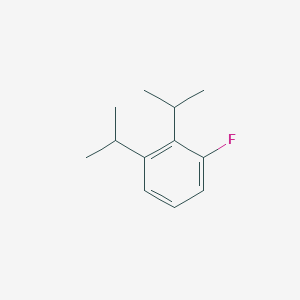

![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)


